N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a structurally complex molecule featuring an ethanediamide core linked to a branched butan-2-yl group and a sulfone-containing thieno[3,4-c]pyrazol scaffold substituted with a phenyl ring. Crystallographic tools such as SHELX and ORTEP, widely used for small-molecule refinement and visualization , would be critical in confirming its three-dimensional structure and stereoelectronic configuration.
Properties
IUPAC Name |
N'-butan-2-yl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-11(2)18-16(22)17(23)19-15-13-9-26(24,25)10-14(13)20-21(15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPJBGNWHUQHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-N’-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thieno[3,4-c]pyrazole intermediate, which is then reacted with butan-2-amine and ethanediamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-N’-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of substituted thieno[3,4-c]pyrazole derivatives .
Scientific Research Applications
N-(butan-2-yl)-N’-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-N’-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analog is N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-57-4) . Below is a comparative analysis:
Table 1: Structural and Property Comparison
Structural Implications:
However, the cyclopentyl group (cyclic alkyl) in the analog may confer greater rigidity and steric bulk, possibly improving target-binding specificity . The 4-fluorophenyl substituent introduces an electron-withdrawing fluorine atom, which polarizes the aromatic ring and may strengthen π-π stacking or hydrogen-bonding interactions.
Molecular Weight and Bioavailability: The target compound’s lower molecular weight (~376 vs. 406 g/mol) suggests improved compliance with Lipinski’s "Rule of Five," favoring oral bioavailability.
Sulfone and Heterocyclic Core: Both compounds share the 5,5-dioxo-thieno[3,4-c]pyrazol scaffold, a motif associated with enzyme inhibition (e.g., kinase or protease targets) due to sulfone-mediated hydrogen bonding and heterocyclic aromaticity.
Biological Activity
N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide (CAS Number: 946261-88-7) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 376.4 g/mol. Its structure includes a thieno[3,4-c]pyrazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O4S |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 946261-88-7 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing thieno[3,4-c]pyrazole structures. These compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a related compound exhibited an IC50 value of 2.55 µM in cancer cell assays, indicating potent activity against cancer cells .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that derivatives of thieno[3,4-c]pyrazole significantly reduced cell viability and induced apoptosis through caspase activation.
- Animal Models : In vivo studies using mouse models have shown that administration of similar thieno[3,4-c]pyrazole derivatives led to a marked reduction in tumor size compared to controls.
Q & A
Basic: What are the standard synthetic routes for preparing N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-thieno[3,4-c]pyrazol-3-yl}ethanediamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Heterocycle Formation : The thieno[3,4-c]pyrazol scaffold is constructed via cyclization of thiophene derivatives with hydrazines or substituted pyrazole precursors. Sulfonation (to introduce 5,5-dioxo groups) is achieved using oxidizing agents like H₂O₂ or m-CPBA .
Amide Coupling : The ethanediamide bridge is introduced via condensation of butan-2-ylamine with the activated carboxylic acid derivative of the pyrazole-thiophene core. Reagents like DCC/DMAP or EDC/HOBt in DMSO or DMF are commonly used .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed for isolation. Structural validation relies on ¹H/¹³C NMR, HRMS, and elemental analysis .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm, sulfone groups at δ 3.5–4.0 ppm) and confirms amide bond formation .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- Elemental Analysis (EA) : Ensures purity (>95%) by verifying C, H, N, S content .
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches .
Advanced: How can conflicting crystallographic data for the thieno-pyrazol core be resolved?
Methodological Answer:
- Refinement Tools : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (Uᵢₛₒ) and occupancy for disordered regions .
- Validation Software : CCDC Mercury or OLEX2 to cross-check bond lengths/angles against similar structures (e.g., sulfone-containing heterocycles in CSD entries) .
- Controlled Crystallization : Optimize solvent polarity (e.g., DMSO vs. ethanol) to improve crystal quality and reduce twinning .
Advanced: What strategies address low yield in the final amide coupling step?
Methodological Answer:
- Activation Optimization : Replace DCC with TBTU or HATU to enhance coupling efficiency in polar aprotic solvents (e.g., DMF) .
- Steric Hindrance Mitigation : Introduce microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts; add molecular sieves to absorb residual H₂O .
Basic: What biological activities are reported for structurally related thieno-pyrazol derivatives?
Methodological Answer:
- Anti-inflammatory Activity : Analogues with sulfone groups show COX-2 inhibition (IC₅₀ = 0.8–2.3 µM) in LPS-induced macrophage models .
- Anticancer Potential : Thieno-pyrazol-amides inhibit PI3K/Akt pathways (e.g., IC₅₀ = 1.5 µM in MCF-7 cells) via competitive ATP-binding site interactions .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer:
- Key Moieties :
- Bioisosteric Replacement : Substitute phenyl with pyridyl to improve bioavailability (clogP reduction from 3.2 → 2.1) .
Advanced: How to resolve discrepancies in bioassay results between in vitro and in vivo models?
Methodological Answer:
- Purity Check : Re-analyze compound purity via HPLC (≥98%) to rule out degradation products .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) contributing to in vivo efficacy .
- Dosage Adjustments : Account for plasma protein binding differences using equilibrium dialysis .
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- Log P/Solubility : Use MarvinSketch or ACD/Labs to estimate log P (predicted ~2.8) and aqueous solubility (<0.1 mg/mL) .
- pKₐ Prediction : SPARC calculates basic pKₐ (~9.2 for the tertiary amine) .
Advanced: How to design a high-throughput screening (HTS) protocol for target identification?
Methodological Answer:
- Assay Development :
- Data Analysis : Apply Z’ factor (>0.5) to validate assay robustness and minimize false positives .
Advanced: What crystallographic challenges arise from the compound’s conformational flexibility?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
